molecular formula C13H22N2O B7566130 4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole

4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole

Cat. No.: B7566130
M. Wt: 222.33 g/mol
InChI Key: YILAFKNFFXEHBU-UHFFFAOYSA-N
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Description

4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of an isoxazole ring substituted with a 2-ethylpiperidino group and two methyl groups.

Properties

IUPAC Name

4-[(2-ethylpiperidin-1-yl)methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-4-12-7-5-6-8-15(12)9-13-10(2)14-16-11(13)3/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILAFKNFFXEHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the isoxazole ring . Industrial production methods may vary, but they generally aim to optimize yield and purity through advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Common reagents for these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole can be compared with other piperidine derivatives such as:

The uniqueness of 4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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